(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(3-methylphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-(2,2-DIMETHYLPROPANOYL)-2-(3-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-DIMETHYLPROPANOYL)-2-(3-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo cyclization and functional group transformations under specific conditions.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its biological activity and potential as a drug candidate.
Medicine: Investigating its therapeutic properties for treating diseases.
Industry: Possible use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoline Quinone (PQQ): Known for its antioxidant properties.
Quinoline Derivatives: Widely studied for their medicinal properties.
Uniqueness
1-(2,2-DIMETHYLPROPANOYL)-2-(3-METHYLPHENYL)-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C26H25N3O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-(2,2-dimethylpropanoyl)-2-(3-methylphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C26H25N3O/c1-17-8-7-10-19(14-17)22-23(24(30)25(2,3)4)29-20-11-6-5-9-18(20)12-13-21(29)26(22,15-27)16-28/h5-14,21-23H,1-4H3/t21-,22-,23+/m1/s1 |
InChI Key |
VDKGDFVHPHDGSE-ZLNRFVROSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H]2[C@H](N3[C@@H](C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C(C)(C)C |
Origin of Product |
United States |
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